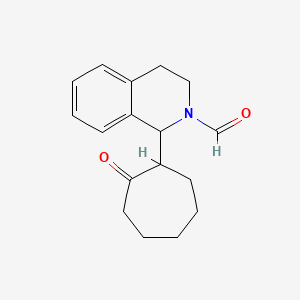
2-(2-Amino-4-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an amino group and a methyl group attached to a phenoxyacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenoxy)acetic acid typically involves the reaction of 2-amino-4-methylphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 2-amino-4-methylphenol in a suitable solvent, such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce sodium hydroxide to the reaction mixture to initiate the nucleophilic substitution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Esterification: Ester derivatives of phenoxyacetic acid.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyacetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: A simpler analog without the amino and methyl groups.
2-(2-Amino-4-chlorophenoxy)acetic acid: A similar compound with a chlorine substituent instead of a methyl group.
2-(2-Amino-4-methoxyphenoxy)acetic acid: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
2-(2-Amino-4-methylphenoxy)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
193685-42-6 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(2-amino-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Clave InChI |
IHZCKOBTZMHTDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



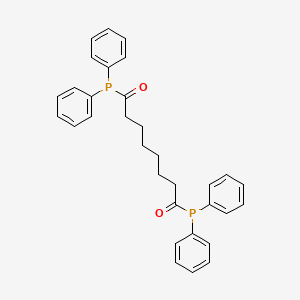

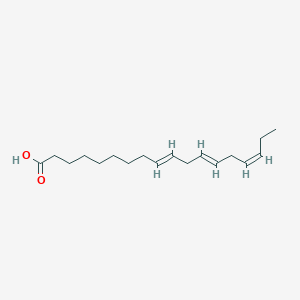
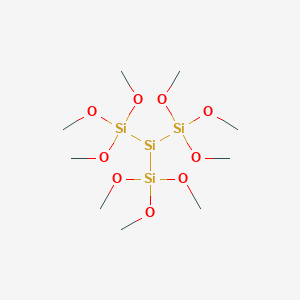

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)

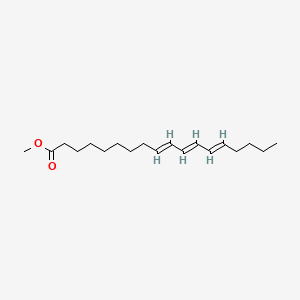
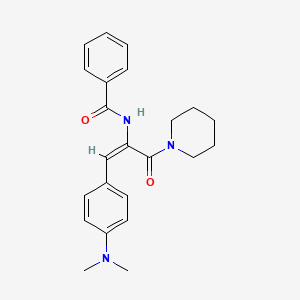
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)
